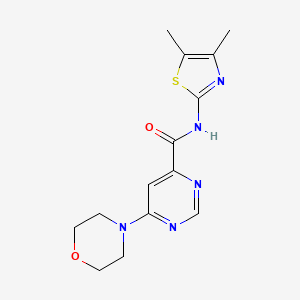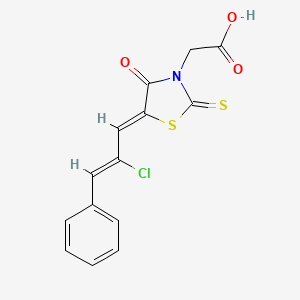
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid derivatives, such as the one you mentioned, are a large group of natural products. They can be easily substituted nucleophilically at the carbonyl group and electrophilically at the methyl group .
Chemical Reactions Analysis
The chemical reactions involving acetic acid derivatives can vary widely depending on the specific derivative and conditions. For instance, acetic acid can undergo various reactions such as esterification and oxidation .Physical and Chemical Properties Analysis
Acetic acid is a colorless liquid that has a strong, pungent smell. It is classified as a weak acid, but in concentrated form, it can be corrosive and can cause burns .Applications De Recherche Scientifique
Antimicrobial Activity
- Rhodanine-3-acetic acid derivatives, a class to which the specified compound belongs, have shown potential as antimicrobial agents. For instance, derivatives of this class have demonstrated activity against mycobacteria, including Mycobacterium tuberculosis, and also exhibited antibacterial activity against Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
Aldose Reductase Inhibition
- Compounds in the same category have been identified as potent inhibitors of aldose reductase, a key enzyme implicated in diabetic complications. Some of these derivatives are more effective than epalrestat, a clinically used aldose reductase inhibitor. Their efficacy in inhibiting aldose reductase suggests potential applications in managing diabetes-related issues (Kučerová-Chlupáčová et al., 2020).
Synthesis and Complexing Properties
- The synthesis of related compounds like alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates has been explored. These products have applications in membrane processes as sodium cation carriers, indicating their potential in ion transport and separation technologies (Kosterina et al., 2004).
Anticancer and Antiangiogenic Effects
- Novel thioxothiazolidin-4-one derivatives have shown promising results in anticancer therapy, specifically inhibiting tumor growth and angiogenesis in mouse models. This suggests potential applications of related compounds in developing new anticancer drugs (Chandrappa et al., 2010).
Anti-inflammatory Activity
- Derivatives of thiazolidinone, a related compound, have been synthesized and found to have anti-inflammatory activity. This indicates the potential use of such derivatives in the development of non-steroidal anti-inflammatory drugs (Golota et al., 2015).
Fluorescence Properties and Sensing Applications
- The fluorescence properties of similar compounds have been studied for the selective determination of metal ions like Co2+. This suggests the use of these compounds in the development of fluorescent chemical sensors (Rui-j, 2013).
Mécanisme D'action
Target of Action
Similar compounds such as acetic acid are known to target bacteria and fungi, inhibiting their growth .
Mode of Action
It may share similarities with acetic acid, which works by stopping the growth of bacteria and fungus . The compound’s structure suggests it may interact with its targets through a mechanism involving the formation of α,β-unsaturated compounds .
Biochemical Pathways
For instance, Saccharomyces cerevisiae, a type of yeast, can ferment sucrose by breaking it down into glucose and fructose, which are then converted into ethanol and carbon dioxide .
Pharmacokinetics
Pharmacokinetics generally refers to the movement and modification of a drug inside the body . It involves processes such as absorption into the circulation, distribution to various tissues, metabolism or breakdown, and finally, elimination or excretion in the urine or feces .
Result of Action
Similar compounds like acetic acid are known to reduce pain and swelling in the ear when used to treat outer ear infections .
Safety and Hazards
Acetic acid can be a hazardous chemical if not used in a safe and appropriate manner. This liquid is highly corrosive to the skin and eyes and, because of this, must be handled with extreme care. Acetic acid can also be damaging to the internal organs if ingested or in the case of vapor inhalation .
Propriétés
IUPAC Name |
2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S2/c15-10(6-9-4-2-1-3-5-9)7-11-13(19)16(8-12(17)18)14(20)21-11/h1-7H,8H2,(H,17,18)/b10-6-,11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVMXEUEEMYLLB-SQXCDDPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)
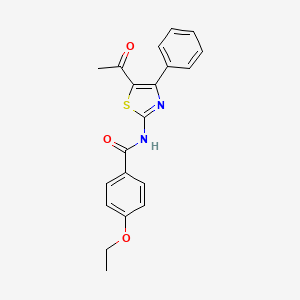
![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)

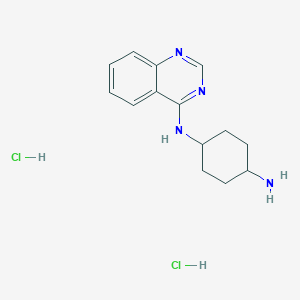
![N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2982840.png)
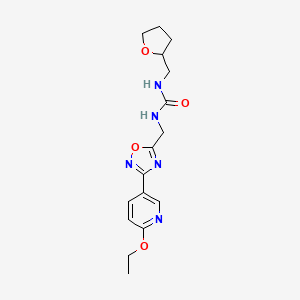
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)
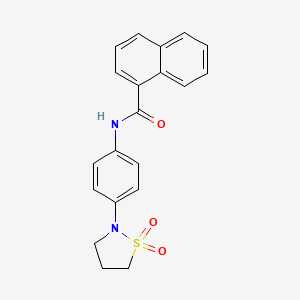
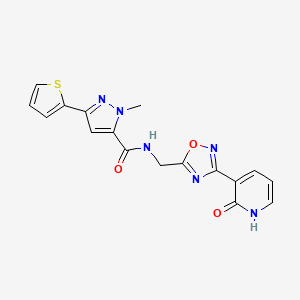
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)
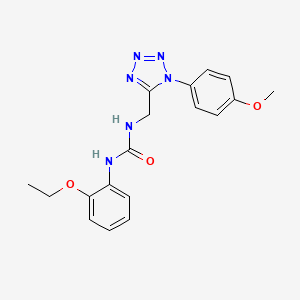
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)
